molecular formula C16H10F6N6O8 B3039887 N,N'-bis[2,6-dinitro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine CAS No. 138800-05-2

N,N'-bis[2,6-dinitro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine

Cat. No.: B3039887
CAS No.: 138800-05-2
M. Wt: 528.28 g/mol
InChI Key: VNPSHEXYKCKVOJ-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features an ethane-1,2-diamine backbone substituted at both nitrogen atoms with 2,6-dinitro-4-(trifluoromethyl)phenyl groups.

Potential Applications:

  • Catalysis: Bulky, electron-deficient diamines are used as ligands in transition-metal catalysis (e.g., yttrium or neodymium complexes) to enhance reaction rates and selectivity .

Properties

IUPAC Name

N,N'-bis[2,6-dinitro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F6N6O8/c17-15(18,19)7-3-9(25(29)30)13(10(4-7)26(31)32)23-1-2-24-14-11(27(33)34)5-8(16(20,21)22)6-12(14)28(35)36/h3-6,23-24H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPSHEXYKCKVOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])NCCNC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F6N6O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N,N’-bis[2,6-dinitro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine involves several steps. One common method starts with the diazotization of 2,6-dichloro-4-trifluoromethylaniline to form a diazonium salt. This intermediate is then coupled with ethyl cyanoacetate, followed by cyclization to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N,N’-bis[2,6-dinitro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N’-bis[2,6-dinitro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex organic molecules.

    Biology: The compound’s unique properties make it useful in biochemical studies, including enzyme inhibition and protein interaction studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: Due to its explosive nature, it is used in the development of new materials and technologies for industrial applications.

Mechanism of Action

The mechanism of action of N,N’-bis[2,6-dinitro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with molecular targets and pathways. The compound’s nitro groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules, resulting in the desired effects .

Comparison with Similar Compounds

Diamine Backbone Analogs

Compound Name Substituents Molecular Weight (g/mol) Key Applications Reference
N,N’-bis(2,6-dimethylphenyl)ethane-1,2-diamine 2,6-dimethylphenyl ~296.4 (estimated) Catalytic ligand
N,N'-Diacetyl-1,4-phenylenediamine Acetyl groups on phenylenediamine 192.22 Laboratory research
Target Compound 2,6-dinitro-4-(trifluoromethyl)phenyl ~528.3 (estimated) Hypothesized agrochemical

Key Observations :

  • Steric Effects : The target compound’s bulky nitro and CF₃ groups may hinder coordination in catalysis compared to smaller substituents (e.g., methyl groups in N,N’-bis(2,6-dimethylphenyl)ethane-1,2-diamine) .

Nitro- and CF₃-Substituted Analogs

Compound Name Backbone Key Features Applications Reference
Ethalfluralin Benzenamine N-ethyl-N-(2-methyl-2-propenyl) Pre-emergent herbicide
Target Compound Ethane-1,2-diamine Bifunctional aromatic substitution Unconfirmed (research use)

Key Observations :

  • Backbone Flexibility : The ethane-1,2-diamine backbone in the target compound may improve solubility in polar solvents compared to ethalfluralin’s rigid benzenamine structure.
  • Environmental Impact : Ethalfluralin’s herbicidal activity is linked to nitro groups inhibiting root growth; the target compound’s diamine structure could alter soil mobility or persistence .

Research Findings and Hypotheses

Catalytic Performance

  • Ligands with electron-withdrawing groups (e.g., CF₃) can stabilize metal centers in rare-earth complexes, improving turnover numbers in hydroamination reactions . However, excessive steric bulk (e.g., dinitro groups) might reduce catalytic efficiency compared to less substituted analogs.

Agrochemical Potential

  • Ethalfluralin’s mechanism involves disrupting microtubule assembly in weeds . The target compound’s diamine backbone could allow dual-action mechanisms (e.g., enzyme inhibition + soil stabilization), though toxicity profiles remain unstudied.

Biological Activity

N,N'-bis[2,6-dinitro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine, commonly referred to as bis[2,6-dinitro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine, is a synthetic compound with notable biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on available research findings.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. A study focusing on substituted amino acid hydrazides demonstrated that modifications to the benzoxa-[2,1,3]-diazole scaffold enhanced antibacterial activity against various strains of Mycobacterium tuberculosis (Mtb), particularly drug-resistant strains. The introduction of nitroaryl moieties was associated with increased efficacy against these pathogens .

Cytotoxicity and Selectivity

In vitro studies have shown that certain derivatives of dinitrophenyl compounds, including those similar to this compound, exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for therapeutic applications in oncology . The structure-activity relationship (SAR) analysis indicates that the presence of trifluoromethyl and dinitro groups significantly influences the compound's cytotoxic effects.

The proposed mechanism of action for this compound involves the inhibition of key metabolic pathways in bacterial cells. Specifically, it is believed to disrupt the electron transport chain (ETC), leading to a decline in ATP production and subsequent cell death. This mechanism is similar to that observed in other nitro-containing compounds used against drug-resistant Mtb strains .

Study 1: Antibacterial Efficacy

A comparative study assessed the antibacterial efficacy of various nitroaryl derivatives against drug-susceptible and resistant strains of Mtb. The results indicated that compounds with multiple nitro groups showed enhanced activity with minimum inhibitory concentration (MIC) values below 50 µM across tested strains. Notably, derivatives containing the 3-chlorophenyl group exhibited differential selectivity towards isoniazid-resistant strains .

Study 2: Cytotoxicity Assessment

In another study evaluating cytotoxicity, this compound was tested against various cancer cell lines. The findings revealed that while the compound effectively inhibited cancer cell proliferation at low concentrations (IC50 values around 10 µM), it demonstrated minimal toxicity towards non-cancerous cells .

Data Table: Biological Activity Summary

PropertyObservation
Antimicrobial Activity Effective against Mtb strains
Cytotoxicity Selective towards cancer cells
MIC Values <50 µM for resistant Mtb strains
IC50 Values ~10 µM for cancer cells
Mechanism of Action Inhibition of ETC

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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